

Unveiling the Molecular Architecture of Macimorelin Acetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Macimorelin acetate, a potent, orally-active ghrelin receptor agonist, represents a significant advancement in the diagnosis of adult growth hormone deficiency. Its efficacy is intrinsically linked to its precise chemical structure, which allows for high-affinity binding to the growth hormone secretagogue receptor 1a (GHSR-1a). This technical guide provides an in-depth exploration of the chemical structure of **macimorelin acetate**, outlines the standard experimental protocols for its structural elucidation, and visualizes its mechanism of action through its intracellular signaling pathway.

Core Chemical Structure and Identifiers

Macimorelin is a synthetic peptidomimetic designed to mimic the action of endogenous ghrelin. [1][2][3] The molecule's structural integrity is paramount to its function. The acetate salt form enhances its stability and solubility. Key chemical and physical data are summarized below.

Table 1: Chemical and Physical Properties of Macimorelin Acetate



Identifier	Value
IUPAC Name	acetic acid;2-amino-N-[(2R)-1-[[(1R)-1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide[4]
SMILES String	CC(=O)O.CC(C)(C(=O)NINVALID-LINK C(=O)NINVALID-LINKNC=O)N[4]
InChI Key	WVDSKQXKCDZXLH-OHIDFYLOSA-N
CAS Number	945212-59-9
Molecular Formula	C ₂₈ H ₃₄ N ₆ O ₅ (acetate salt)
C ₂₆ H ₃₀ N ₆ O ₃ (free base)	
Molecular Weight	534.6 g/mol (acetate salt)
474.6 g/mol (free base)	

Experimental Protocols for Structural Elucidation

The definitive structure of **macimorelin acetate** is confirmed through a combination of advanced analytical techniques. While the specific internal documentation for macimorelin is proprietary, the following sections describe the standard, rigorous methodologies employed for the structural characterization of such complex small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise atomic connectivity and stereochemistry of the molecule.

Methodology:

- Sample Preparation: 5-10 mg of **macimorelin acetate** is dissolved in 0.5 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to prepare the sample for analysis.
- Instrumentation: A high-field NMR spectrometer, typically operating at 600 MHz or higher, is used to acquire high-resolution spectra.



- Data Acquisition: A suite of NMR experiments is performed:
 - 1D ¹H NMR: To identify the chemical environments and multiplicities of all hydrogen atoms.
 - 1D ¹³C NMR: To identify all unique carbon environments within the molecule.
 - 2D COSY (Correlation Spectroscopy): To reveal proton-proton (¹H-¹H) coupling networks, establishing connectivity between adjacent protons.
 - 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, providing a carbon-proton connectivity map.
 - 2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the complete molecular backbone and assigning quaternary carbons.
 - 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information to confirm the molecule's stereochemistry and conformation.
- Data Analysis: The collected spectra are processed and analyzed. Chemical shifts (δ), coupling constants (J), and cross-peak correlations are meticulously interpreted to assemble the final, unambiguous chemical structure.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight, determine the elemental composition, and elucidate the fragmentation pattern for structural verification.

Methodology:

- Sample Preparation: A dilute solution of **macimorelin acetate** is prepared in a solvent mixture like acetonitrile/water with 0.1% formic acid to facilitate protonation and ionization.
- Instrumentation: A high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument, is utilized.



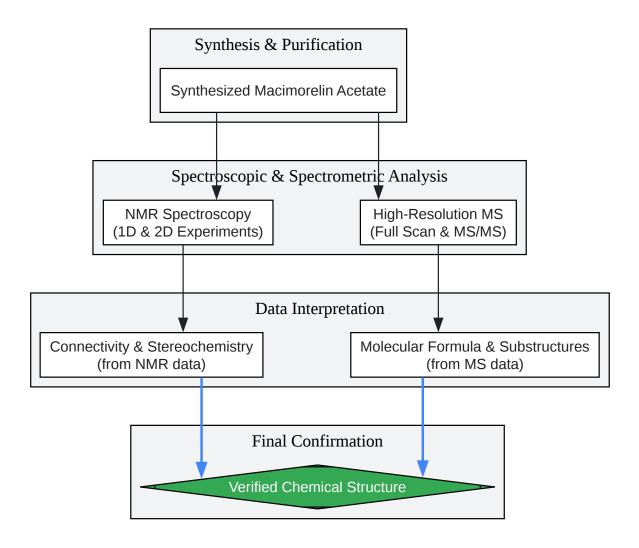
· Data Acquisition:

- Full Scan MS: The sample is infused into the mass spectrometer to obtain a highresolution mass spectrum. The accurate mass of the protonated molecular ion [M+H]⁺ is measured to confirm the elemental formula.
- Tandem MS (MS/MS): The [M+H]⁺ ion is isolated within the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
 The resulting fragment ions (product ions) are mass-analyzed.
- Data Analysis: The fragmentation pattern is analyzed to identify characteristic neutral losses and product ions. This pattern provides a "fingerprint" of the molecule and allows for the confirmation of its substructures, corroborating the connectivity determined by NMR.

Visualized Workflows and Pathways Logical Workflow for Structural Characterization

The process of definitively identifying the chemical structure of a novel compound like macimorelin follows a logical and systematic workflow, integrating multiple analytical techniques for confirmation.





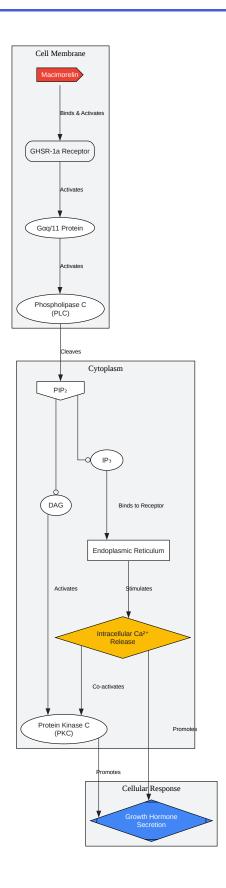
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Caption: A generalized workflow for the structural elucidation of **macimorelin acetate**.

Macimorelin Signaling Pathway

Macimorelin functions by binding to the GHSR-1a, a G protein-coupled receptor (GPCR). This interaction initiates an intracellular signaling cascade, primarily through the G α q/11 pathway, culminating in the secretion of growth hormone (GH).





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Caption: Intracellular signaling cascade initiated by macimorelin binding to GHSR-1a.



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